molecular formula C15H17N7S B2482035 4-Azido-2-(methylsulfanyl)-6-(4-phenylpiperazino)pyrimidine CAS No. 339017-94-6

4-Azido-2-(methylsulfanyl)-6-(4-phenylpiperazino)pyrimidine

Cat. No.: B2482035
CAS No.: 339017-94-6
M. Wt: 327.41
InChI Key: LRGLUBFGRVGIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-2-(methylsulfanyl)-6-(4-phenylpiperazino)pyrimidine is a synthetic organic compound that belongs to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features an azido group, a methylsulfanyl group, and a phenylpiperazino group, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

4-azido-2-methylsulfanyl-6-(4-phenylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7S/c1-23-15-17-13(19-20-16)11-14(18-15)22-9-7-21(8-10-22)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGLUBFGRVGIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCN(CC2)C3=CC=CC=C3)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-2-(methylsulfanyl)-6-(4-phenylpiperazino)pyrimidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the azido group: This step may involve the substitution of a halogenated pyrimidine derivative with sodium azide (NaN₃) under suitable conditions.

    Attachment of the methylsulfanyl group: This can be done via nucleophilic substitution reactions using thiol reagents.

    Incorporation of the phenylpiperazino group: This step might involve the reaction of the pyrimidine derivative with phenylpiperazine under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the azido and methylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.

    Substitution: Sodium azide (NaN₃) for azido substitution, thiol reagents for methylsulfanyl substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique functional groups.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Azido-2-(methylsulfanyl)-6-(4-phenylpiperazino)pyrimidine would depend on its specific interactions with molecular targets. The azido group may facilitate binding to certain proteins or enzymes, while the phenylpiperazino group could enhance its affinity for specific receptors. The methylsulfanyl group might influence its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(methylsulfanyl)-6-(4-phenylpiperazino)pyrimidine: Similar structure but with an amino group instead of an azido group.

    4-Azido-2-(methylsulfanyl)-6-(4-methylpiperazino)pyrimidine: Similar structure but with a methylpiperazino group instead of a phenylpiperazino group.

Uniqueness

4-Azido-2-(methylsulfanyl)-6-(4-phenylpiperazino)pyrimidine is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the azido group, in particular, may offer unique reactivity and binding characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.